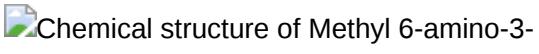


Spectroscopic and Spectrometric Characterization of Methyl 6-amino-3-bromopicolinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 6-amino-3-bromopicolinate*


Cat. No.: *B070948*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound **Methyl 6-amino-3-bromopicolinate**. Detailed experimental protocols and data interpretation are included to support researchers in the identification and characterization of this molecule.

Compound Information

Parameter	Value
Chemical Name	Methyl 6-amino-3-bromopicolinate
CAS Number	178876-83-0[1][2]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂ [1][2]
Molecular Weight	231.05 g/mol [1][2]
Structure	
	Chemical structure of Methyl 6-amino-3-bromopicolinate

Spectroscopic and Spectrometric Data

¹H NMR Data

A summary of the proton NMR data is presented below. The spectrum was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.76	Doublet (d)	7.88	1H	Aromatic CH
7.34	Doublet (d)	7.92	1H	Aromatic CH
5.23	Singlet (s)	-	2H	-NH ₂
3.94	Singlet (s)	-	3H	-OCH ₃

¹³C NMR Data (Predicted)

While an experimental ¹³C NMR spectrum for **Methyl 6-amino-3-bromopicolinate** is not readily available in the reviewed literature, a predicted spectrum can be estimated based on the analysis of similar structures, such as aminopyridines and their derivatives.[3][4] The expected chemical shifts are tabulated below.

Chemical Shift (δ) ppm	Assignment
~165	C=O (ester)
~158	C-NH ₂
~148	Quaternary C (C-COOCH ₃)
~140	Aromatic CH
~115	Aromatic CH
~108	C-Br
~52	-OCH ₃

Mass Spectrometry Data

Electrospray ionization mass spectrometry (ESI-MS) data confirms the molecular weight of the compound.

m/z	Ion
231.0, 231.2	[M+H] ⁺

The presence of two peaks with a mass difference of approximately 2 Da and a near 1:1 intensity ratio is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the acquisition of NMR and mass spectrometry data for small molecules like **Methyl 6-amino-3-bromopicolinate**.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

- Accurately weigh 5-10 mg of **Methyl 6-amino-3-bromopicolinate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

3.1.2. ¹H NMR Acquisition

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Experiment: Standard one-dimensional proton spectrum.
- Typical Parameters:
 - Number of Scans: 16-32

- Relaxation Delay: 1-2 seconds
- Spectral Width: 10-12 ppm

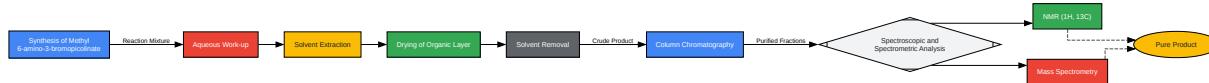
3.1.3. ^{13}C NMR Acquisition

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Experiment: One-dimensional carbon spectrum with proton decoupling.
- Typical Parameters:
 - Number of Scans: 1024-4096
 - Relaxation Delay: 2-5 seconds
 - Spectral Width: 200-220 ppm

Mass Spectrometry Protocol

3.2.1. Sample Preparation

- Prepare a stock solution of **Methyl 6-amino-3-bromopicolinate** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ in the mobile phase to be used for analysis.


3.2.2. ESI-MS Analysis

- Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).
- Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.
- Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Typical Parameters for Direct Infusion:

- Flow Rate: 5-10 $\mu\text{L}/\text{min}$
- Capillary Voltage: 3-4 kV
- Drying Gas (N_2) Flow Rate: 5-10 L/min
- Drying Gas Temperature: 300-350 °C
- Mass Range: m/z 50-500

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of **Methyl 6-amino-3-bromopicolinate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **Methyl 6-amino-3-bromopicolinate**.

This guide provides foundational data and methodologies to aid in the scientific investigation and application of **Methyl 6-amino-3-bromopicolinate**. The provided protocols are starting points and may require optimization based on the specific instrumentation and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 6-amino-3-bromopicolinate | 178876-83-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]
- 4. 4-Aminopyridine(504-24-5) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of Methyl 6-amino-3-bromopicolinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070948#methyl-6-amino-3-bromopicolinate-nmr-and-mass-spectrometry-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com